molecular formula C21H18FN3O2S B11595169 (5E)-2-(4-butoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 618076-68-9

(5E)-2-(4-butoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11595169
CAS No.: 618076-68-9
M. Wt: 395.5 g/mol
InChI Key: RXSCPFUTJHRPFP-QGOAFFKASA-N
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Description

(5E)-2-(4-butoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-butoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include 4-butoxyphenyl and 4-fluorobenzaldehyde, which undergo condensation reactions to form the benzylidene intermediate. This intermediate is then cyclized with thiazole and triazole derivatives under specific conditions to yield the final product. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and higher yields. The process may also include purification steps such as recrystallization, chromatography, and distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-butoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary from room temperature to elevated temperatures, and solvents such as ethanol, methanol, or dichloromethane are often used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-2-(4-butoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-2-(4-butoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Biological Activity

The compound (5E)-2-(4-butoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has garnered attention for its potential biological activities. This thiazole-triazole derivative is being explored for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent findings and studies.

Chemical Structure and Properties

  • Molecular Formula : C21H18FN3O2S
  • Molecular Weight : 395.11038 Da
  • InChIKey : RXSCPFUTJHRPFP-QGOAFFKASA-N

Anticancer Activity

Recent studies indicate that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. Notably, compounds similar to this compound demonstrated cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values in the micromolar range .

Anti-inflammatory Activity

Compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold have been reported to possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated:

  • Studies have indicated that similar thiazolo derivatives exhibit activity against a range of pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .

Study 1: Anticancer Efficacy

A study conducted on a series of thiazolo[3,2-b][1,2,4]triazole derivatives found that compounds with certain substituents showed enhanced activity against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of thiazolo derivatives. It was found that these compounds significantly reduced inflammation markers in animal models of arthritis .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemEffect ObservedReference
AnticancerHCT-116 Cell LineIC50 = 6.2 μM
MCF-7 Cell LineIC50 = 27.3 μM
Anti-inflammatoryAnimal ModelReduced inflammation markers
AntimicrobialBacterial StrainsInhibition of bacterial growth

Properties

CAS No.

618076-68-9

Molecular Formula

C21H18FN3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

(5E)-2-(4-butoxyphenyl)-5-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H18FN3O2S/c1-2-3-12-27-17-10-6-15(7-11-17)19-23-21-25(24-19)20(26)18(28-21)13-14-4-8-16(22)9-5-14/h4-11,13H,2-3,12H2,1H3/b18-13+

InChI Key

RXSCPFUTJHRPFP-QGOAFFKASA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)F)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N2

Origin of Product

United States

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